

Andrographolide's Modulation of Immune Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties.[1][2][3] Traditionally used in Asian medicine, this bioactive compound is now the subject of extensive scientific investigation to elucidate its mechanisms of action on the immune system.[2][4] This technical guide provides an in-depth analysis of the effects of andrographolide on various immune cell functions, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Core Effects on Immune Cell Subsets

Andrographolide exerts a multifaceted influence on both the innate and adaptive immune systems.[4][5] Its effects are not simply immunosuppressive or immunostimulatory but rather modulatory, often restoring homeostasis in dysfunctional immune responses.[5] Key immune cells targeted by **andrographolide** include macrophages, T-cells, and dendritic cells.

Macrophage Polarization and Function

Andrographolide significantly influences macrophage polarization, a critical process in inflammation and tissue repair. It has been shown to attenuate both classically activated (M1)

Foundational & Exploratory

and alternatively activated (M2) macrophage phenotypes.[5][6] This modulation is crucial, as an imbalance in M1/M2 polarization is implicated in various inflammatory diseases.[7][8]

In vitro studies demonstrate that **andrographolide** treatment of LPS-induced M1 macrophages and IL-4-induced M2 macrophages leads to a decrease in the expression of hallmark cytokines and surface markers for both phenotypes.[5][6] Specifically, it downregulates the production of pro-inflammatory M1 cytokines such as TNF- α , IL-1 β , IL-6, and IL-12, and also reduces the expression of M2-associated markers like IL-10 and the mannose receptor (CD206).[5][7][9] This dual inhibition suggests a role for **andrographolide** in resolving inflammation by preventing excessive M1-mediated tissue damage and tempering the M2 response.

Furthermore, **andrographolide** has been shown to suppress the antigen-presenting capacity of macrophages by downregulating the expression of MHC I and costimulatory molecules like CD40, CD80, and CD86 on LPS-induced macrophages.[5][6]

T-Cell Activation and Proliferation

Andrographolide demonstrates potent inhibitory effects on T-cell activation and proliferation, key events in the adaptive immune response.[10][11] In mixed lymphocyte reactions, **andrographolide** inhibits T-cell proliferation and the release of IL-2 in a dose-dependent manner.[12] It also significantly reduces the production of IFN-y by T-cells stimulated with concanavalin A, with a reported IC50 of 1.7 μ M.[11] This suppression of Th1 and Th17 responses, coupled with a promotion of Th2 responses, highlights its potential in managing autoimmune diseases driven by these T-cell subsets.[13][14]

The inhibitory effect on T-cells is also mediated through its action on antigen-presenting cells. **Andrographolide** interferes with the maturation of dendritic cells (DCs), impairing their ability to present antigens and effectively activate naive T-cells.[10][12]

Dendritic Cell Maturation and Function

Dendritic cells, the most potent antigen-presenting cells, are a key target of **andrographolide**'s immunomodulatory activity. By interfering with DC maturation, **andrographolide** can dampen the initiation of adaptive immune responses.[10] Studies have shown that exposing DCs to **andrographolide** during antigen pulsing completely abolishes their ability to activate T-cells. [10] This is associated with the inhibition of the upregulation of maturation markers such as I-A/I-E, CD40, and CD86 in response to stimuli like LPS.[12]

Quantitative Data on Andrographolide's Effects

The following tables summarize the quantitative data from various studies on the effects of **andrographolide** on immune cell functions.

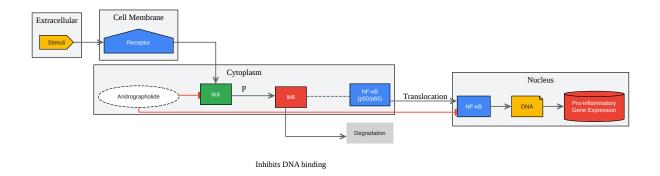
Table 1: Effects of Andrographolide on Macrophage Cytokine and Surface Marker Expression

Cell Type	Stimulant	Andrograph olide Concentrati on	Parameter	Result	Reference
Mouse Peritoneal Macrophages	LPS	10 μg/mL	TNF-α mRNA	75% reduction	[5]
Mouse Peritoneal Macrophages	LPS	10 μg/mL	IL-12 mRNA	95% reduction	[5]
Mouse Peritoneal Macrophages	LPS	10 μg/mL	IL-1β mRNA	67% reduction	[5]
Mouse Peritoneal Macrophages	IL-4	10 μg/mL	IL-10 mRNA	65% reduction	[5]
RAW264.7 cells	LPS	6.25, 12.5, 25 μg/mL	TNF-α, IL-6, IL-1β protein	Dose- dependent decrease	[15]
LPS-induced Macrophages	Not specified	Not specified	MHC I, CD40, CD80, CD86	Downregulati on	[5][6]
IL-4-induced Macrophages	Not specified	Not specified	CD206 (Mannose Receptor)	Downregulati on	[5][6]

Table 2: Effects of Andrographolide on T-Cell Proliferation and Cytokine Production

Cell Type	Stimulant	Andrograph olide Concentrati on	Parameter	Result	Reference
Murine T-cells	Concanavalin A	IC50: 1.7 μM	IFN-γ production	Significant reduction	[11]
Murine T-cells	Concanavalin A	Not specified	IL-2 production	Partial inhibition	[11]
Mixed Lymphocytes	Allogenic stimulation	Dose- dependent	T-cell proliferation & IL-2 release	Inhibition	[12]
Jurkat T-cells	-	IC50: 9.3 μg/mL (48h)	Cell viability	Inhibition	[16]
Human PBMCs	-	Not specified	IFN-γ, IL-4	Increase	[17]
Human PBMCs	-	Not specified	IL-2	Decrease	[17]

Key Signaling Pathways Modulated by Andrographolide


Andrographolide's immunomodulatory effects are underpinned by its ability to interfere with several key intracellular signaling pathways that govern immune cell activation and inflammatory gene expression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity.[18] **Andrographolide** is a well-documented inhibitor of NF-κB activation in various immune cells.[18][19][20] It has been shown to prevent the binding of NF-κB to DNA, thereby reducing the transcription of pro-inflammatory genes, including cytokines and cyclooxygenase-

2 (COX-2).[18] This inhibition can occur through multiple mechanisms, including the prevention of IkB α degradation and the direct interference with the DNA binding of the p65 subunit of NF-kB.[18][21]

Click to download full resolution via product page

Caption: Andrographolide inhibits the NF-kB signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, regulating immune cell differentiation and activation.[19][22] **Andrographolide** has been shown to inhibit the JAK/STAT signaling pathway by reducing the phosphorylation of STAT1, STAT2, and STAT3.[19][23] This inhibition contributes to its anti-inflammatory effects by downregulating the expression of genes involved in inflammatory responses.[19]

Click to download full resolution via product page

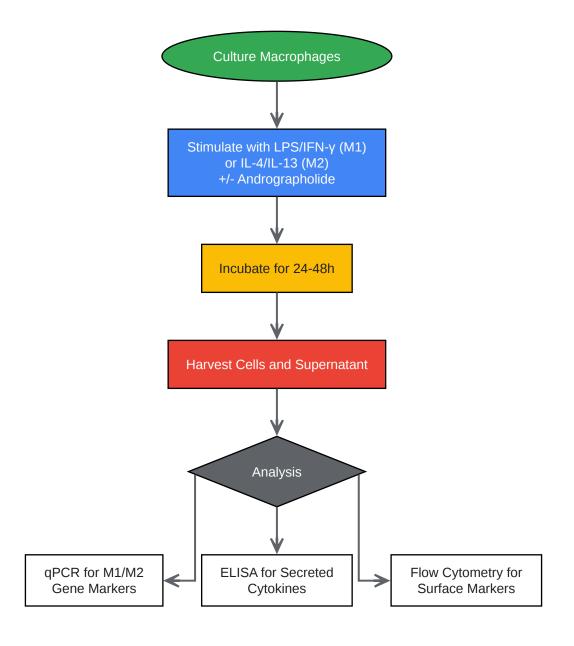
Caption: Andrographolide's inhibitory action on the JAK/STAT pathway.

MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are also implicated in the immunomodulatory effects of **andrographolide**.[5] Reduced phosphorylation of ERK1/2 (a MAPK) and Akt has been observed in macrophages treated with **andrographolide**, suggesting that these pathways are involved in regulating macrophage activation and polarization.[5] However, in other contexts, such as T-cell acute lymphoblastic leukemia, **andrographolide** has been shown to upregulate the p38 MAPK pathway while downregulating the PI3K/Akt pathway.[16][24] This highlights the cell-type and context-dependent effects of **andrographolide**.

Detailed Experimental Protocols

This section provides an overview of common experimental protocols used to assess the effects of **andrographolide** on immune cell function.


Macrophage Polarization Assay

Objective: To determine the effect of **andrographolide** on the polarization of macrophages into M1 and M2 phenotypes.

Methodology:

- Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) are cultured in appropriate media.
- M1 Polarization: Cells are stimulated with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) in the presence or absence of varying concentrations of **andrographolide** for 24-48 hours.
- M2 Polarization: Cells are stimulated with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) in the presence or absence of **andrographolide** for 24-48 hours.
- Analysis:
 - Gene Expression: RNA is extracted, and qPCR is performed to measure the expression of M1 markers (e.g., Nos2, Tnf, II6) and M2 markers (e.g., Arg1, Mrc1, II10).
 - Protein Expression: Cell lysates are analyzed by Western blot for M1/M2 protein markers.
 Culture supernatants are analyzed by ELISA for secreted cytokines (e.g., TNF-α, IL-6, IL-10).
 - Flow Cytometry: Cells are stained with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) and analyzed by flow cytometry.

Click to download full resolution via product page

Caption: Experimental workflow for macrophage polarization assay.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)

Objective: To assess the effect of **andrographolide** on T-cell proliferation in response to allogeneic stimulation.

Methodology:

- Cell Isolation: Splenocytes are isolated from two different strains of mice (e.g., C57BL/6 and BALB/c).
- Co-culture: Responder splenocytes from one strain are co-cultured with irradiated or mitomycin C-treated stimulator splenocytes from the other strain at a specific ratio (e.g., 1:1).
- Treatment: **Andrographolide** is added to the co-cultures at various concentrations.
- Proliferation Measurement:
 - [³H]-Thymidine Incorporation: After 48-72 hours of incubation, [³H]-thymidine is added to the cultures for the final 18 hours. The amount of incorporated radioactivity, which correlates with DNA synthesis and cell proliferation, is measured using a scintillation counter.
 - CFSE Staining: Responder cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. After 3-5 days, the dilution of CFSE, indicating cell division, is analyzed by flow cytometry.
- Cytokine Analysis: Supernatants are collected after 24-48 hours to measure cytokine levels (e.g., IL-2) by ELISA.

Conclusion

Andrographolide presents a compelling profile as a multifaceted immunomodulatory agent. Its ability to influence a range of immune cells, including macrophages, T-cells, and dendritic cells, through the modulation of key signaling pathways like NF-kB and JAK/STAT, underscores its therapeutic potential for a variety of inflammatory and autoimmune disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the immunopharmacological properties of andrographolide. Future investigations should focus on clinical trials to validate these preclinical findings and to establish safe and effective dosing regimens for human use.[3][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Biological properties of andrographolide, an active ingredient of Andrographis Paniculata: a narrative review PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. ijpsr.com [ijpsr.com]
- 4. mdpi.com [mdpi.com]
- 5. Immunomodulatory activity of andrographolide on macrophage activation and specific antibody response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulating M1/M2 macrophage polarization with plant metabolites: a therapeutic strategy for rheumatoid arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in the M1/M2 ratio due to andrographolide therapy for deep endometriosis: An experimental study using a BALB/C endometriosis model PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Andrographolide interferes with T cell activation and reduces experimental autoimmune encephalomyelitis in the mouse PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Andrographolide inhibits IFN-gamma and IL-2 cytokine production and protects against cell apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
- 15. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-kB/MAPK Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Immunomodulatory effects of Andrographis paniculata extract in healthy adults An open-label study PMC [pmc.ncbi.nlm.nih.gov]

- 18. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells PMC [pmc.ncbi.nlm.nih.gov]
- 19. Study on the mechanism of andrographolide activation PMC [pmc.ncbi.nlm.nih.gov]
- 20. Andrographolide inhibits multiple myeloma cells by inhibiting the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Andrographolide inhibits growth of human T-cell acute lymphoblastic leukemia Jurkat cells by downregulation of PI3K/AKT and upregulation of p38 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Andrographolide's Modulation of Immune Cell Function: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667393#andrographolide-effects-on-immune-cell-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com